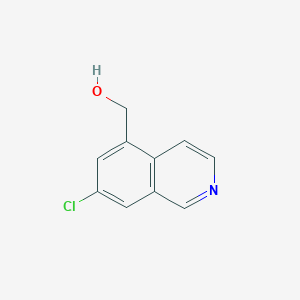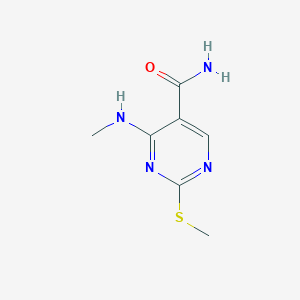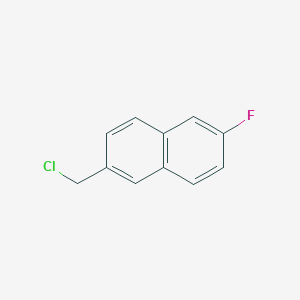![molecular formula C12H19NO B11903090 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one](/img/structure/B11903090.png)
3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one ist eine komplexe organische Verbindung, die eine bicyclische Struktur aufweist, die mit einem Azetidinring verschmolzen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one beinhaltet typischerweise die doppelte Michael-Addition von Kohlenstoffnucleophilen an cyclische Dienone. Diese Methode ermöglicht die Bildung der bicyclischen Struktur mit hoher stereochemischer Kontrolle. Die Reaktion verläuft in Ausbeuten von 42% bis 96%, abhängig von den spezifischen Bedingungen und Substraten, die verwendet werden .
Industrielle Produktionsverfahren
Während spezifische industrielle Produktionsverfahren für 3-(Azetidin-1-ylmethyl)bicyclo[32
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die bicyclische Struktur oder den Azetidinring zu modifizieren.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten in das bicyclische Gerüst einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel und Nucleophile wie Amine und Alkohole werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Ketone oder Alkohole ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das bicyclische Gerüst einführen können.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Modellverbindung zur Untersuchung von Reaktionsmechanismen.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwechselwirkungen und Proteinbindung.
Industrie: Verwendung bei der Entwicklung neuer Materialien mit spezifischen mechanischen oder chemischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die bicyclische Struktur der Verbindung ermöglicht es ihr, in spezifische Bindungsstellen zu passen, wodurch möglicherweise biologische Pfade gehemmt oder aktiviert werden. Der Azetidinring kann auch an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was seine biologische Aktivität weiter beeinflusst.
Wirkmechanismus
The mechanism of action of 3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The azetidine ring can also participate in hydrogen bonding and other interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bicyclo[3.2.1]octan-2-one: Teilt das bicyclische Gerüst, aber es fehlt der Azetidinring.
2-Azabicyclo[3.2.1]octane: Enthält ein Stickstoffatom in der bicyclischen Struktur, unterscheidet sich aber in der Position und Art des stickstoffhaltigen Rings.
8-Azabicyclo[3.2.1]octane: Eine weitere stickstoffhaltige bicyclische Verbindung mit unterschiedlichen Strukturmerkmalen.
Einzigartigkeit
3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one ist durch das Vorhandensein des Azetidinrings, der mit der bicyclischen Struktur verschmolzen ist, einzigartig. Diese Kombination verleiht der Verbindung besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
3-(azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C12H19NO/c14-12-10-3-2-9(6-10)7-11(12)8-13-4-1-5-13/h9-11H,1-8H2 |
InChI-Schlüssel |
TVBXALPDPZZUAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2CC3CCC(C3)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


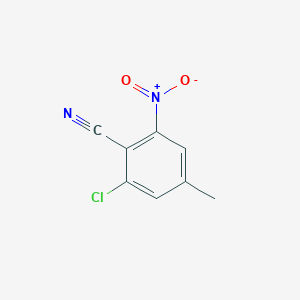

![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
![8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903029.png)
![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
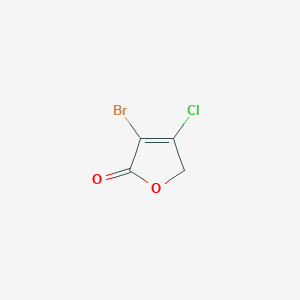



![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)
